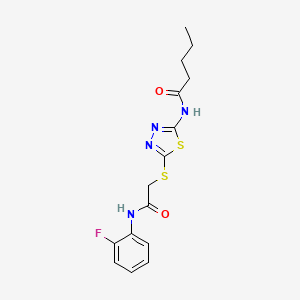

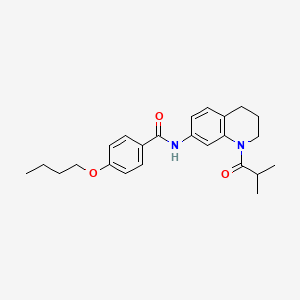

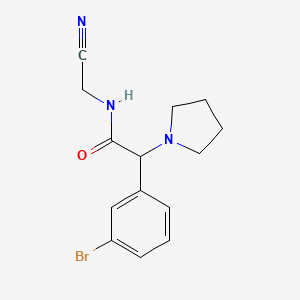

![molecular formula C14H7ClO4S B2653718 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate CAS No. 321974-22-5](/img/structure/B2653718.png)

2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Stability and Interaction Studies

Studies on the stability, solubilization, and degradation of related chemical compounds, such as chlorophenoxy herbicides, chlorobenzene, and various heterocyclic compounds, provide insights into the behavior of complex chemical entities in environmental and synthetic contexts. For instance, research on the degradation of chlorophenoxy herbicides and chlorobenzene with Fenton's reagent has explored oxidative pathways that could be relevant to the understanding of 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate's behavior under similar conditions (Pignatello, 1992); (Sedlak & Andren, 1991).

Advanced Oxidation Processes

Advanced oxidation processes have been applied to the degradation of environmental pollutants, offering potential application pathways for the breakdown or transformation of 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate. A study demonstrates the effectiveness of combining electrooxidation and Oxone in removing herbicide contaminants from aqueous solutions, suggesting a similar approach could be relevant for managing residues of complex organosulfur compounds (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

Molecular Interaction and Structural Analysis

Research on the nature of sulfur to oxygen interaction in short contacts within molecules offers a foundational understanding of intramolecular forces that could influence the reactivity and stability of 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate. This understanding is critical for the synthesis and application of such compounds in various scientific domains (Cohen-addad et al., 1984).

Potential Pharmaceutical Applications

While explicit studies on 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate were not identified, related research on oxathiin carboxanilide as an anti-HIV agent highlights the potential of oxathiine derivatives in pharmaceutical applications. The investigation into the stability, degradation, and solubility of oxathiin carboxanilide underscores the significance of such studies for the development of new drugs and therapeutic agents (Oh et al., 1991).

Environmental Degradation

The degradation of environmental pollutants such as DDT by microbial action has been documented, suggesting avenues for bioremediation involving complex organic compounds. Such studies can inform the environmental management of residues from compounds like 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate and their potential impact on ecosystems (Nadeau et al., 1994).

Safety and Hazards

properties

IUPAC Name |

(2-oxo-1,3-benzoxathiol-5-yl) 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO4S/c15-9-3-1-2-8(6-9)13(16)18-10-4-5-11-12(7-10)20-14(17)19-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSOXFWYRCOKPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OC2=CC3=C(C=C2)OC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

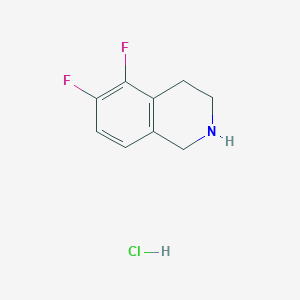

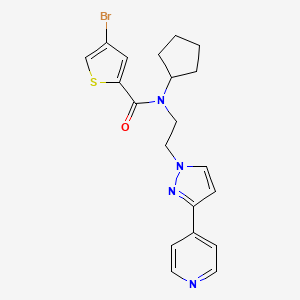

![1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2653640.png)

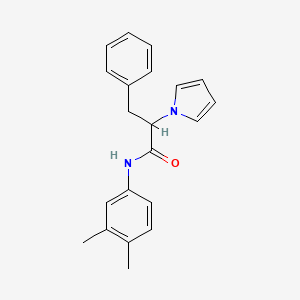

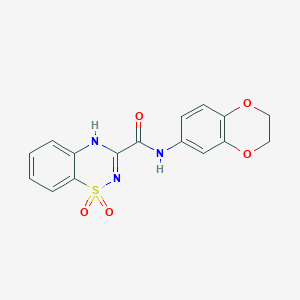

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2653650.png)

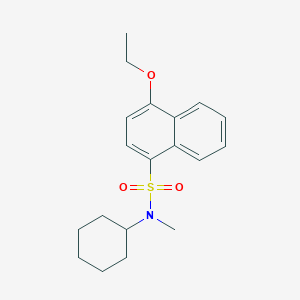

![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2653654.png)

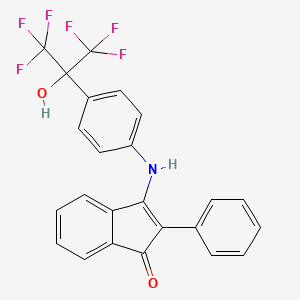

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2653655.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2653658.png)